Cas no 85136-30-7 (Pentalenol,octahydro-3a,6a-dimethyl-, formate (9CI))

Pentalenol,octahydro-3a,6a-dimethyl-, formate (9CI) structure
85136-30-7 structure
Product Name:Pentalenol,octahydro-3a,6a-dimethyl-, formate (9CI)
CAS No:85136-30-7
MF:C11H18O2
MW:182.259423732758
CID:729584
Update Time:2024-01-31

Pentalenol,octahydro-3a,6a-dimethyl-, formate (9CI) Chemical and Physical Properties

Names and Identifiers

    • Pentalenol,octahydro-3a,6a-dimethyl-, formate (9CI)
    • (3a,6a-dimethyl-1,2,3,4,5,6-hexahydropentalen-1-yl) formate
    • octahydro-3a,6a-dimethylpentalenyl formate
    • Einecs 285-754-0
    • Inchi: 1S/C11H18O2/c1-10-5-3-6-11(10,2)9(4-7-10)13-8-12/h8-9H,3-7H2,1-2H3
    • InChI Key: VXKBEDMIXDHHKT-UHFFFAOYSA-N
    • SMILES: C(OC1C2(C)C(C)(CCC2)CC1)=O

Computed Properties

  • Exact Mass: 182.13068
  • Monoisotopic Mass: 182.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.02
  • Boiling Point: 220.8°C at 760 mmHg
  • Flash Point: 82.4°C
  • Refractive Index: 1.484
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